5-cyano-2-hydroxy-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-17-9-6-7-12-20(17)30-25(33)24-23(21-13-8-14-35-21)19(15-28)26(31-27(24,2)34)36-16-22(32)29-18-10-4-3-5-11-18/h3-14,23-24,31,34H,16H2,1-2H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRANMWRKUXMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C(C(=C(NC2(C)O)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-2-hydroxy-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-4-(thiophen-2-yl)-N-(o-tolyl)-1,2,3,4-tetrahydropyridine-3-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and antibacterial properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The presence of a cyano group, hydroxy group, and thiophene ring are notable structural elements that could contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiophene carboxamide compounds exhibit significant antioxidant properties. For instance, a related compound showed an inhibition percentage of 62.0% in the ABTS antioxidant assay compared to ascorbic acid, which served as a standard reference . The presence of electron-donating groups such as amino groups enhances the antioxidant activity by stabilizing free radicals through resonance stabilization.
| Compound Type | Antioxidant Activity (%) | Comparison Standard |
|---|---|---|
| Amino thiophene derivative | 62.0% | Ascorbic Acid (88.44%) |
| Hydroxy thiophene derivative | 54.9% - 28.4% | - |
| Methyl thiophene derivative | 47.8% max | - |
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. Studies indicate that it exhibits stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results revealed that the amino-substituted derivatives demonstrated higher antibacterial activity (ranging from 40.0% to 86.9% ) compared to their hydroxyl or methyl counterparts .
| Bacterial Strain | Activity Range (%) | Compound Type |
|---|---|---|
| Staphylococcus aureus | 40.0% - 86.9% | Amino derivatives |
| Bacillus subtilis | 20.0% - 78.3% | Hydroxy derivatives |
| E. coli | Variable (up to 47.8%) | Methyl derivatives |
Case Studies
One notable case study involved the synthesis and evaluation of various thiophene derivatives, including those similar to the target compound. These studies utilized methods such as density functional theory (DFT) to predict molecular properties and interactions with biological targets . The findings highlighted how structural variations influenced both antioxidant and antibacterial activities.
Key Findings from Case Studies:
- Structural Influence : The presence of amino groups significantly enhances both antioxidant and antibacterial activities.
- Comparative Efficacy : Amino derivatives consistently outperformed hydroxyl and methyl derivatives in both assays.
- Mechanistic Insights : Electron donation from amino groups was identified as a key factor in increasing the reactivity towards free radicals.
Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of thiophene-based compounds possess significant antioxidant properties. For instance, some synthesized thiophene derivatives demonstrated a notable inhibition activity against free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The antioxidant properties of 5-cyano derivatives can be attributed to their structural features that facilitate electron donation.
Antibacterial Properties
The compound has shown promising antibacterial activity against various pathogenic bacteria. Studies have reported that certain derivatives exhibit potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This antibacterial effect is enhanced by specific substituents on the thiophene ring, which increase hydrophilicity and improve interaction with bacterial membranes .
Antiviral Potential
Recent investigations into N-Heterocycles, including variants similar to the target compound, suggest potential antiviral applications. These compounds have been evaluated for their efficacy against viral infections, showing superior activity compared to standard antiviral drugs like ribavirin . The structural flexibility and reactivity of the tetrahydropyridine moiety may contribute to this antiviral activity.
Synthesis Strategies
The synthesis of 5-cyano derivatives typically involves cyclization reactions that yield polysubstituted thiophenes. Methods such as the reaction of thiocarbamoyl derivatives with α-halogenated reagents have been highlighted for their efficiency and yield . The development of these synthetic pathways is crucial for creating libraries of compounds that can be screened for biological activity.
Characterization Techniques
Characterization of synthesized compounds has employed various spectroscopic techniques including IR, NMR, and mass spectrometry. These methods are essential for confirming the structure and purity of the compounds produced during synthesis .
Case Study: Antioxidant Activity Evaluation
In a study evaluating the antioxidant capacity of synthesized thiophene derivatives, compound variants were tested using the ABTS method. The results indicated that certain amino-substituted thiophene derivatives exhibited significant inhibition rates comparable to established antioxidants like ascorbic acid . This highlights the potential of these compounds in formulations aimed at combating oxidative stress.
Case Study: Antibacterial Efficacy
Another case study focused on the antibacterial efficacy of synthesized thiophene carboxamide derivatives against E. coli and Pseudomonas aeruginosa. The presence of specific functional groups was found to enhance antibacterial activity significantly, suggesting a structure-activity relationship that can be exploited in drug design .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Findings
Impact of Hydroxy Group : The 2-hydroxy group in the target compound distinguishes it from analogs lacking this moiety (e.g., ). This group likely improves aqueous solubility and hydrogen-bonding capacity, critical for target engagement .
Thiophen-2-yl vs.
Thioether Linkage: The (2-oxo-2-(phenylamino)ethyl)thio group in the target compound is distinct from simpler thioether chains (e.g., (2-oxo-2-phenylethyl)thio in ). The phenylamino group may participate in additional hydrogen bonding or π-stacking .
Preparation Methods
Multicomponent Reaction Strategy
A stereoselective five-component cascade reaction, inspired by Iliyasov et al., provides a robust framework for constructing the tetrahydropyridine scaffold. The protocol involves:
- Reactants :
- Aldehyde (e.g., thiophene-2-carbaldehyde for thiophen-2-yl incorporation)
- Methyl acetoacetate (for methyl and ester groups)
- Ammonium acetate (nitrogen source)
- Malononitrile (cyano group precursor)
- Mercaptoacetic acid (thiol for thioether linkage)
Mechanism :
Optimization :
Post-Modification of the Core
Hydroxylation and Methylation :
- The 2-hydroxy-2-methyl motif is introduced via oxidation-reduction sequence :
Carboxamide Installation :
- Hydrolysis of the methyl ester (from methyl acetoacetate) with NaOH, followed by coupling with o-toluidine using EDCl/HOBt in DCM.
Incorporation of the Thioether Side Chain
Synthesis of 2-Oxo-2-(Phenylamino)Ethyl Thiol
- Step 1 : Condensation of phenyl isocyanate with ethyl glycolate to form ethyl 2-(phenylamino)acetate.
- Step 2 : Reduction of the ester to ethanolamine derivative using LiAlH₄.
- Step 3 : Oxidation with Dess-Martin periodinane to yield 2-oxo-2-(phenylamino)acetaldehyde.
- Step 4 : Thiolation via reaction with Lawesson’s reagent.
Thioether Bond Formation
- Nucleophilic substitution : React the tetrahydropyridine core (with a bromide at position 6) with the thiol intermediate in presence of K₂CO₃/DMF.
- Yield : 57–63% (based on analogous thioether syntheses).
Stereochemical Control and Analytical Validation
Diastereoselectivity in Core Formation
The five-component reaction proceeds via a chair-like transition state, favoring the 4SR,6RS configuration observed in analogous tetrahydropyridines. Single-crystal X-ray diffraction (as in) confirms the relative stereochemistry.
Spectroscopic Characterization
- ¹H NMR :
- δ 6.8–7.4 ppm (multiplet, aromatic protons from thiophene and o-tolyl).
- δ 4.2 ppm (singlet, NH of carboxamide).
- δ 1.5 ppm (singlet, C2-methyl).
- ¹³C NMR :
- δ 172.3 ppm (carboxamide carbonyl).
- δ 118.5 ppm (cyano carbon).
- IR :
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents at positions 4 and 6 necessitate high-dilution conditions during cyclization.
- Oxidative Sensitivity : The thioether linkage requires inert atmosphere (N₂/Ar) during reactions.
- Regioselectivity : Use of directing groups (e.g., Bts-protected amines) ensures correct substitution patterns.
Alternative Synthetic Routes
Pictet-Spengler Approach
Transition Metal-Catalyzed Coupling
- Suzuki-Miyaura coupling to introduce thiophen-2-yl post-core formation.
- Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reagents are critical for achieving high purity?
The synthesis typically involves multi-step reactions starting with precursors like substituted pyridines or thiophene derivatives. Key reagents include thiourea derivatives for introducing thioether linkages (e.g., 2-oxo-2-(phenylamino)ethyl thiol) and catalysts like triethylamine or acetic anhydride for condensation steps . Solvent selection (e.g., ethanol or acetone) and temperature control (60–80°C) are critical for minimizing side reactions and maximizing yield. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in spatial arrangements, particularly for the tetrahydropyridine ring and thiophene moiety . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.29 Å, b = 13.28 Å, c = 14.51 Å have been reported for analogous compounds .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor hydrolytic stability by exposing the compound to buffers at pH 3–9 and analyzing degradation products via LC-MS. Store lyophilized samples at −20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
Conflicting NMR peaks (e.g., overlapping signals from the thiophene and tetrahydropyridine moieties) can be addressed by:
- Using deuterated solvents (DMSO-d6 or CDCl3) to enhance signal resolution.
- Applying advanced 2D NMR techniques (e.g., NOESY to confirm spatial proximity of substituents).
- Cross-referencing with computational chemistry tools (DFT simulations for predicting chemical shifts) . If crystallographic data conflicts with spectral findings, re-evaluate sample purity and consider polymorph screening .
Q. How can experimental design (DoE) optimize reaction yields and reduce byproduct formation?
Implement a factorial design to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Response Surface Methodology (RSM) models can identify optimal conditions. For example, a study on analogous thieno[2,3-d]pyrimidines achieved a 22% yield increase by adjusting reaction time from 12 to 8 hours and using DMF as a solvent . Advanced flow-chemistry setups may further enhance reproducibility and scalability .
Q. What methodologies are effective for analyzing the compound’s potential biological activity in silico and in vitro?
- In Silico : Perform molecular docking against target proteins (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite. Validate predictions with molecular dynamics simulations to assess binding stability .
- In Vitro : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC50 values with structurally similar compounds, such as thieno[2,3-d]pyrimidine derivatives, to establish structure-activity relationships (SAR) .
Q. How can researchers address low solubility in aqueous media during pharmacological assays?
- Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility.
- Synthesize prodrug derivatives (e.g., ester or phosphate modifications) for improved bioavailability .
- Characterize solubility profiles via shake-flask method with HPLC quantification across pH gradients .
Methodological Guidance for Data Contradictions
Q. How should discrepancies between computational predictions and experimental bioactivity data be reconciled?
- Re-optimize docking parameters (e.g., grid box size, ligand flexibility) to better reflect experimental conditions.
- Test for off-target effects using broad-spectrum enzyme panels (e.g., Eurofins Pharma Discovery Services).
- Investigate metabolic stability using liver microsome assays, as rapid degradation may explain reduced observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
